molecular formula C8H6N2O3 B077986 4-Methyl-3-nitrophenyl isocyanate CAS No. 13471-69-7

4-Methyl-3-nitrophenyl isocyanate

Cat. No.: B077986
CAS No.: 13471-69-7
M. Wt: 178.14 g/mol
InChI Key: OIORBBLUSMONPW-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Isocyanate Chemistry Research

Aromatic isocyanates are a class of organic compounds characterized by the presence of an isocyanate functional group (–N=C=O) attached to an aromatic ring system. This functional group is highly electrophilic, making it susceptible to nucleophilic attack and rendering the compounds valuable as reactants in organic synthesis. The reactivity of the isocyanate group can be significantly influenced by the presence of other substituents on the aromatic ring.

Research on related isomers has utilized vibrational spectroscopy and Density Functional Theory (DFT) analysis to understand their conformational structures and stability. For instance, studies have shown that for 2-methyl-3-nitrophenyl isocyanate, the trans conformer is more stable, whereas, for 4-methyl-2-nitrophenyl isocyanate, the cis conformer is energetically favored. Such studies highlight the subtle yet significant impact of substituent placement on molecular geometry and energy, which in turn dictates the compound's behavior in chemical reactions. The isocyanate group's reactivity is a cornerstone for forming a variety of chemical linkages, most notably urethane (B1682113) and urea (B33335) derivatives, through reactions with alcohols and amines, respectively.

Current Trajectories and Interdisciplinary Relevance of 4-Methyl-3-nitrophenyl Isocyanate Studies

The true value of functionalized aromatic isocyanates like this compound lies in their application as versatile building blocks in synthetic chemistry. The presence of multiple functional groups allows for sequential and selective reactions, paving the way for the construction of complex molecular architectures.

Isocyanates are key reactants in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. acs.org Isocyanide-based multicomponent reactions (IMCRs) are particularly noteworthy for their versatility and tolerance of various functional groups, enabling the rapid generation of diverse chemical libraries. acs.org Substituted isocyanates, such as 4-nitrophenyl isocyanate, are used as reactants to synthesize a range of compounds, including urea-functionalized derivatives and other complex heterocyclic structures. sigmaaldrich.comthermofisher.com This capacity for building molecular complexity makes them relevant in fields like medicinal chemistry and materials science. For example, tetrasubstituted dihydrothiophenes, a class of sulfur-containing heterocyclic compounds, have shown significant potential in these areas. mdpi.com The synthetic pathways to such valuable scaffolds often rely on versatile intermediates, a role that functionalized isocyanates are well-suited to fill.

The interdisciplinary relevance of this compound is rooted in its potential use as a precursor for novel materials, pharmaceuticals, and agrochemicals. The nitro group can be chemically reduced to an amine, providing an additional site for chemical modification and polymerization. This dual functionality allows for the design of specialized polymers and fine chemicals. While specific research focused exclusively on this compound is not widely documented, its structural motifs are found in compounds investigated for their biological activity, making it a compound of interest for further exploration.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 13471-69-7 echemi.comchemicalbook.comscbt.com
Molecular Formula C8H6N2O3 echemi.comscbt.com
Molecular Weight 178.14 g/mol echemi.comscbt.com
Appearance Yellow crystals echemi.com
Melting Point 51-54 °C echemi.com
Boiling Point 100-102 °C at 0.2 Torr echemi.com
Density ~1.41 g/cm³ (estimate) echemi.com
Flash Point >110 °C (>230 °F) echemi.comvwr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanato-1-methyl-2-nitrobenzene
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InChI

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OIORBBLUSMONPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1065500
Record name 4-Methyl-3-nitrophenylisocyanate
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13471-69-7
Record name 4-Isocyanato-1-methyl-2-nitrobenzene
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Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name 4-Methyl-3-nitrophenylisocyanate
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Record name 4-Methyl-3-nitrophenyl isocyanate
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Synthetic Methodologies for 4 Methyl 3 Nitrophenyl Isocyanate and Its Analogs

Phosgenation Routes: Process Chemistry and Mechanistic Aspects

The reaction of primary amines with phosgene (B1210022) remains a cornerstone of industrial isocyanate production. google.com This method is applicable to a wide range of aromatic amines, including the precursor to 4-methyl-3-nitrophenyl isocyanate. The process generally involves the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the desired isocyanate and hydrogen chloride. google.com

The phosgenation of diamines, such as 2,4-toluenediamine (a structural analog of the precursor to this compound), can proceed through two primary mechanistic pathways: "phosgenations first" or "stepwise phosgenations". nih.gov In the "phosgenations first" route, both amino groups are converted to carbamoyl chlorides before the elimination of HCl to form the diisocyanate. nih.gov Conversely, the "stepwise phosgenations" mechanism involves the formation of an isocyanate group at one position, followed by the subsequent reaction of the remaining amino group. nih.gov The reaction is typically carried out in an inert solvent like benzene, toluene, or chlorinated aromatic hydrocarbons. nih.govorgsyn.org

Optimization Strategies for Yield and Selectivity in this compound Synthesis

Achieving high yield and selectivity in the synthesis of this compound via phosgenation requires careful control of reaction conditions. Key parameters that influence the outcome include reaction temperature, phosgene concentration, and mixing efficiency.

ParameterEffect on Yield and Selectivity
Temperature The reaction of amines with phosgene is rapid at various industrial temperatures. nih.gov However, the subsequent thermal decomposition of the carbamoyl chloride intermediate to the isocyanate requires elevated temperatures. For instance, the thermolysis of the bis(formamide) of 2,4-toluene diamine begins to yield the diisocyanate at approximately 190-200°C. google.com
Phosgene Concentration A steady stream and an excess of phosgene are typically used to ensure complete conversion of the amine and to suppress the formation of undesired byproducts like ureas. orgsyn.org
Mixing Good mixing is crucial to minimize secondary reactions and ensure a homogenous reaction environment. nih.gov
Solvent The choice of an inert solvent with a suitable boiling point is important. Ortho-dichlorobenzene, for example, allows for milder operating conditions due to its high boiling point. nih.gov

Management of Byproducts and Process Efficiencies

The primary byproduct of the phosgenation process is hydrogen chloride (HCl), with two molecules generated for each isocyanate group formed. google.com This corrosive gas has limited commercial value and requires careful handling and disposal. google.com Another significant byproduct is the formation of disubstituted ureas, which can be minimized by using an excess of phosgene. orgsyn.org In industrial settings, unreacted phosgene and HCl are typically recycled to improve process efficiency and reduce environmental impact. nih.gov Continuous removal of residual phosgene from the product stream is a critical step and can be achieved through methods like distillation and nitrogen purging. google.com

Non-Phosgene Synthesis Approaches for Aromatic Isocyanates

The high toxicity of phosgene has spurred significant research into alternative, "greener" synthetic routes to isocyanates. rsc.orgdigitellinc.comnih.gov These non-phosgene methods aim to eliminate the use of this hazardous reagent and often involve different chemical transformations.

Carbonylation Chemistry via Primary Amines

One of the most promising non-phosgene routes involves the carbonylation of primary amines. This can be achieved through several approaches:

Reductive Carbonylation of Nitroarenes: This method directly converts nitro compounds to isocyanates using carbon monoxide as both the reductant and the carbonyl source. digitellinc.com While this approach has been studied for some time, understanding the reaction mechanism and achieving practical industrial application remains a challenge. digitellinc.com

Oxidative Carbonylation of Amines: This process involves the reaction of amines with carbon monoxide and an oxidizing agent. acs.org

Reaction with Carbonates: Primary amines can react with carbonates, such as diphenyl carbonate or dimethyl carbonate, to form carbamates, which are then thermally decomposed to isocyanates. acs.orgprimescholars.com For example, the reaction of 2,4-toluene-diformamide with methylphenylcarbonate yields the corresponding diisocyanate precursor. google.com

Reaction with Carbon Dioxide: The direct use of carbon dioxide as a carbonyl source is an attractive green chemistry approach. ionike.com Primary alkylamines and hindered arylamines can be converted to isocyanates by reacting them with CO2 and a Mitsunobu zwitterion. acs.orgfigshare.com

Curtius Rearrangement and Alternative Rearrangement Reactions

The Curtius rearrangement is a well-established method for synthesizing isocyanates from carboxylic acids via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgwikipedia.org This thermal or photochemical decomposition proceeds with the loss of nitrogen gas to form the isocyanate. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the mild reaction conditions often employed. nih.govnih.gov Recent research suggests that the thermal decomposition is a concerted process, where the migration of the R-group and the loss of nitrogen occur simultaneously. wikipedia.orgresearchgate.net

Other rearrangement reactions that can produce isocyanates include the Hofmann, Schmidt, and Lossen rearrangements, which are mechanistically related to the Curtius rearrangement. scholaris.ca

Principles of Green Chemistry in Isocyanate Manufacturing Research

The pursuit of sustainable isocyanate production is guided by the principles of green chemistry, which emphasize the reduction or elimination of hazardous substances. rsc.org Key areas of focus include:

Elimination of Phosgene: The primary goal is to replace the highly toxic and corrosive phosgene with safer alternatives like carbon dioxide, dimethyl carbonate, or urea (B33335). rsc.orgnih.govresearchgate.net

Use of Renewable Feedstocks: Research is exploring the use of bio-based resources to produce isocyanates, reducing reliance on petroleum-derived chemicals. researchgate.net

Catalyst Development: The development of efficient and recyclable catalysts is crucial for many non-phosgene routes, such as the carbonylation of amines and the synthesis of carbamates. nih.govionike.com

Process Intensification: Designing more efficient processes, such as gas-phase phosgenation, can reduce solvent usage, energy consumption, and residence time. nih.gov

Waste Minimization: Non-phosgene methods often offer advantages in terms of byproduct formation, simplifying purification and reducing waste. nih.gov For instance, the thermal decomposition of carbamates in some non-phosgene processes avoids the generation of corrosive HCl. nih.gov

The development of these greener synthetic methodologies holds the promise of a more sustainable future for the production of this compound and other vital isocyanate compounds. patsnap.com

Chemical Reactivity and Transformative Derivatization of 4 Methyl 3 Nitrophenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group in 4-methyl-3-nitrophenyl isocyanate is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These nucleophilic addition reactions are fundamental to the derivatization of isocyanates and form the basis for the synthesis of a diverse array of functional compounds.

Formation of Substituted Urea (B33335) and Thiourea (B124793) Derivatives from this compound

The reaction of isocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of substituted ureas. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the stable urea linkage. The reaction is typically rapid and often proceeds to high yields at room temperature without the need for a catalyst. researchgate.nete3s-conferences.org

For this compound, the reaction with an amine (R¹R²NH) would yield the corresponding N-(4-methyl-3-nitrophenyl)-N',N'-disubstituted urea. The general reaction is depicted below:

Reaction with Primary Amines (RNH₂): Forms N-alkyl/aryl-N'-(4-methyl-3-nitrophenyl)ureas.

Reaction with Secondary Amines (R₂NH): Forms N,N-dialkyl/diaryl-N'-(4-methyl-3-nitrophenyl)ureas.

Similarly, thiourea derivatives can be synthesized through the reaction of this compound with thiols (RSH) or, more commonly, by reacting the corresponding amine with an isothiocyanate. However, direct reaction with thiols would lead to thiocarbamates, as discussed in the next section. The synthesis of thioureas from isocyanates generally involves a two-step process where the isocyanate is first converted to a more reactive intermediate. A more direct route to thioureas involves the reaction of amines with isothiocyanates. nih.govgoogle.comresearchgate.net Should 4-methyl-3-nitrophenyl isothiocyanate be used, its reaction with a primary or secondary amine would directly yield the corresponding thiourea.

General Reaction Scheme for Urea and Thiourea Formation
ReactantProduct TypeGeneral Structure
Primary Amine (RNH₂)Substituted Urea4-CH₃-3-NO₂-C₆H₃-NH-CO-NHR
Secondary Amine (R₂NH)Substituted Urea4-CH₃-3-NO₂-C₆H₃-NH-CO-NR₂
Amine (with corresponding isothiocyanate)Substituted Thiourea4-CH₃-3-NO₂-C₆H₃-NH-CS-NR₂

Carbamate (B1207046) Synthesis and Related Urethane (B1682113) Linkage Formation

The reaction of this compound with alcohols (ROH) provides a direct route to the synthesis of N-(4-methyl-3-nitrophenyl)carbamates, also known as urethanes. This reaction is of immense industrial importance as it forms the fundamental linkage in polyurethane polymers. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. youtube.com This reaction can be catalyzed by both acids and bases, although it often proceeds without a catalyst, especially with more reactive isocyanates and primary alcohols. researchgate.netresearchgate.netmdpi.com

The general reaction is as follows:

4-CH₃-3-NO₂-C₆H₃-NCO + ROH → 4-CH₃-3-NO₂-C₆H₃-NH-CO-OR

The rate of this reaction is influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound enhances the electrophilicity of the isocyanate carbon, thereby facilitating the reaction.

Formation of Carbamates from this compound
Alcohol TypeProductRelative Reactivity
Primary Alcohol (RCH₂OH)Primary CarbamateHigh
Secondary Alcohol (R₂CHOH)Secondary CarbamateModerate
Tertiary Alcohol (R₃COH)Tertiary CarbamateLow

Cycloaddition Chemistry Involving the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity patterns of aryl isocyanates can be extrapolated. Isocyanates can act as dienophiles or dipolarophiles in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively.

For instance, [3+2] cycloaddition reactions of isocyanates with various 1,3-dipoles, such as nitrile oxides, can lead to the formation of five-membered heterocyclic rings. google.com Similarly, [4+2] cycloadditions (Diels-Alder reactions) with dienes are also known, although they are generally less common for isocyanates compared to other dienophiles. Furthermore, isocyanides can undergo formal [4+1] cycloaddition reactions with various electrophilic substrates, including vinyl isocyanates, to yield a range of five-membered heterocycles. rsc.org The electronic nature of the substituents on the aromatic ring of this compound would be expected to influence the rate and regioselectivity of such cycloaddition reactions.

Oligomerization and Polymerization Pathways of Aromatic Isocyanates

Under specific conditions, aromatic isocyanates can undergo self-addition reactions to form oligomers and polymers. These reactions are of significant industrial relevance, particularly in the production of polyurethanes and related materials.

Trimerization to Isocyanurates: Mechanistic and Catalytic Studies

In the presence of suitable catalysts, aromatic isocyanates can undergo cyclotrimerization to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates. This trimerization reaction is an important process for producing cross-linked polyurethane foams with enhanced thermal stability and flame retardancy. rsc.org

The generally accepted mechanism for the anionic trimerization of aromatic isocyanates involves the initial nucleophilic attack of a catalyst on the isocyanate carbon. This forms an anionic intermediate that subsequently reacts with two more isocyanate molecules in a stepwise manner to form the trimeric isocyanurate ring. rsc.orgnih.gov

A wide variety of catalysts have been developed for isocyanate trimerization, including tertiary amines, phosphines, metal carboxylates (such as potassium acetate (B1210297) and potassium octoate), and fluoride (B91410) salts (such as cesium fluoride). rsc.orgorganic-chemistry.orgnih.gov For instance, a patent describes the trimerization of the structurally similar 4-nitrophenyl isocyanate in the presence of cesium fluoride as a catalyst, yielding tris(4-nitrophenyl) isocyanurate. epa.gov This suggests that this compound would likely undergo a similar catalytic trimerization.

Common Catalysts for Isocyanate Trimerization
Catalyst ClassExamplesGeneral Reaction Conditions
Tertiary Amines1,4-diazabicyclo[2.2.2]octane (DABCO), TriethylamineOften requires elevated temperatures. nih.gov
Metal CarboxylatesPotassium Acetate, Potassium OctoateWidely used in industrial applications for polyurethane foams. rsc.org
Fluoride SaltsCesium Fluoride, Tetrabutylammonium FluorideHighly active catalysts enabling trimerization under milder conditions. nih.govepa.gov
Organometallic ComplexesAluminum-based complexesCan be highly selective and active under mild conditions. organic-chemistry.org

Advanced Polyurethane Architectures Derived from Isocyanates

Polyurethanes are a versatile class of polymers formed by the reaction of di- or polyisocyanates with polyols. l-i.co.uk Aromatic isocyanates, such as this compound (if used as a monofunctional chain terminator or as a component in a di- or polyisocyanate structure), play a crucial role in determining the properties of the resulting polyurethane. The rigid aromatic ring imparts stiffness and thermal stability to the polymer backbone. utm.my

The synthesis of polyurethanes is a step-growth polymerization. The properties of the final material can be precisely tailored by varying the structure and functionality of both the isocyanate and the polyol components. rsc.org For instance, using diols with long, flexible chains results in soft and flexible polyurethanes, while short-chain, highly functional polyols lead to rigid and cross-linked materials. utm.my

If this compound were incorporated into a diisocyanate structure, it would contribute to the hard segments of the polyurethane, enhancing properties such as tensile strength and hardness. The nitro and methyl groups would also influence intermolecular interactions, potentially affecting the phase separation between hard and soft segments, which is a key determinant of the macroscopic properties of many polyurethane materials. utm.myresearchgate.net

Directed Transformations of the Nitro Aromatic Substructure

The nitro group of this compound is a key site for chemical modification. Its transformation, particularly through reduction, provides a pathway to introduce an amino functionality, significantly altering the electronic properties and reactivity of the molecule. This conversion is a critical step in the synthesis of various more complex chemical structures.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Nitrophenyl Isocyanate and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

The vibrational spectrum of 4-Methyl-3-nitrophenyl isocyanate is characterized by distinct absorption bands corresponding to its constituent functional groups. The most prominent feature is the strong, sharp absorption band from the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears in the 2250–2285 cm⁻¹ region. nih.govresearchgate.net Studies on similar molecules, such as 2-methyl-3-nitrophenyl isocyanate, have noted the occasional appearance of a doublet for this peak, which may arise from the torsional vibrational motion of the isocyanate moiety, particularly if the energy difference between conformers is small. nih.govresearchgate.net

The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) typically found between 1500 and 1570 cm⁻¹, and a symmetric stretch (νₛ) appearing in the 1300–1370 cm⁻¹ range. nih.govscirp.org In related nitro-substituted aromatic compounds, the asymmetric mode is often observed at higher wavenumbers. nih.govscirp.org For instance, in 4-methyl-3-nitrobenzoic acid, the asymmetric and symmetric NO₂ stretching modes are assigned around 1533 cm⁻¹ and 1354 cm⁻¹, respectively. scirp.org

The methyl group (-CH₃) vibrations are also identifiable. Symmetric and asymmetric C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ range. scirp.orgrsc.org The presence of substituents on the phenyl ring can cause strain, potentially shifting the symmetric mode of the methyl group to a higher frequency, around 2944 cm⁻¹. nih.gov

The aromatic ring itself produces a series of characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. scirp.org C-C stretching vibrations within the ring occur in the 1400–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are typically found between 700 and 900 cm⁻¹.

Table 1: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
Isocyanate (-NCO)Asymmetric Stretch2250 - 2285 nih.govresearchgate.net
Nitro (-NO₂)Asymmetric Stretch1500 - 1570 nih.govscirp.org
Nitro (-NO₂)Symmetric Stretch1300 - 1370 nih.govscirp.org
Aromatic RingC-H Stretch> 3000 scirp.org
Aromatic RingC=C Stretch1400 - 1600 scirp.org
Methyl (-CH₃)C-H Stretch2800 - 3000 scirp.orgrsc.org

Computational studies, such as those using Density Functional Theory (DFT), on similar molecules like 2-methyl-3-nitrophenyl isocyanate, have shown the existence of stable cis and trans conformers. nih.gov These conformers arise from the relative orientation of the isocyanate and nitro groups with respect to the methyl group. The energy difference between these conformers can be small, leading to their coexistence at room temperature. nih.govresearchgate.net

The vibrational spectrum represents a composite of all populated conformers. The structure of 2-methyl-3-nitrophenyl isocyanate's spectrum, for example, conforms to the combined behavior of both its cis and trans conformers. nih.gov The non-coplanarity of the nitro group with the phenyl ring can also influence the vibrational frequencies, particularly the stretching modes. nih.gov This conformational heterogeneity can lead to the broadening or splitting of certain vibrational bands, providing indirect evidence of the molecule's conformational flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁵N.

¹H NMR: The spectrum is expected to show a singlet for the methyl group (-CH₃) protons, likely in the range of δ 2.4–2.6 ppm. The three aromatic protons will constitute a complex, coupled system. The proton at position 5 (between the nitro and isocyanate groups) would likely appear as a doublet, while the protons at positions 2 and 6 would also show couplings to each other, resulting in a complex splitting pattern. The electron-withdrawing nature of the nitro and isocyanate groups will shift these aromatic protons downfield, likely into the δ 7.5–8.5 ppm region.

¹³C NMR: The ¹³C spectrum will show eight distinct signals. The methyl carbon is expected around δ 20–22 ppm. The carbon of the isocyanate group (-NCO) is highly deshielded and should appear significantly downfield, typically in the δ 125–135 ppm range. chemicalbook.com The aromatic carbons will have varied chemical shifts based on their substituents. The carbon attached to the isocyanate group (C1) and the nitro group (C3) will be significantly influenced by these electron-withdrawing groups. The remaining four aromatic carbons will appear in the typical aromatic region of δ 120–150 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomTypePredicted Chemical Shift (ppm)Notes
-CH₃¹H2.4 - 2.6Singlet
Aromatic-H¹H7.5 - 8.5Complex splitting pattern
-CH₃¹³C20 - 22
Aromatic-C¹³C120 - 150Six distinct signals expected
-NC O¹³C125 - 135

¹⁵N NMR spectroscopy, despite its lower natural abundance and sensitivity, is highly effective for characterizing nitrogen-containing compounds like isocyanates and nitro derivatives. zendy.ioresearchgate.net The chemical shifts are very sensitive to the electronic environment of the nitrogen atom.

The nitrogen atom of the isocyanate group (-NCO) in various phenyl isocyanates has a characteristic chemical shift range. zendy.iorsc.org Similarly, the nitrogen in the nitro group (-NO₂) has a distinct chemical shift range, which is significantly different from that of the isocyanate nitrogen. researchgate.net Studies on polyurethanes and related model compounds have shown that ¹⁵N NMR can be more useful than ¹³C NMR for identifying different isocyanate derivatives and their reaction products, such as ureas and biurets. researchgate.netpolymersynergies.net For this compound, two distinct signals would be expected in the ¹⁵N NMR spectrum, one for the isocyanate nitrogen and one for the nitro group nitrogen, providing unambiguous evidence for the presence of both functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₈H₆N₂O₃, corresponding to a molecular weight of approximately 178.14 g/mol . scbt.comechemi.com

In an electron impact (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) at m/z = 178 would be expected. The fragmentation of aromatic nitro compounds and isocyanates follows predictable pathways. researchgate.netacs.orgyoutube.com Key fragmentation patterns for this compound would likely include:

Loss of the isocyanate group: A peak corresponding to the loss of a neutral NCO radical (42 u), leading to a fragment ion [M - NCO]⁺ at m/z 136.

Loss of the nitro group: Cleavage of the C-NO₂ bond would result in a fragment at [M - NO₂]⁺ (m/z 132).

Fragmentation of the nitro group: Nitroaromatic compounds characteristically lose O and NO. youtube.com This would lead to peaks at [M - O]⁺ (m/z 162) and a significant peak at [M - NO]⁺ (m/z 148).

Formation of the tolyl cation: Further fragmentation could lead to ions related to the methylphenyl (tolyl) structure.

Aromatic isocyanates are known to give strong molecular ion peaks, as well as fragments corresponding to [M-28] (loss of CO) and [M-55]. researchgate.net The presence of a nitrogen atom means the molecular ion will have an even mass, consistent with the Nitrogen Rule. miamioh.edu

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/zIdentityNotes
178[C₈H₆N₂O₃]⁺˙Molecular Ion (M⁺˙)
162[M - O]⁺Loss of an oxygen atom from the nitro group
148[M - NO]⁺Loss of nitric oxide from the nitro group
136[M - NCO]⁺Loss of the isocyanate radical
132[M - NO₂]⁺Loss of the nitro group

X-ray Crystallography for Three-Dimensional Structural Analysis

Due to the inherent reactivity of the isocyanate group, obtaining single crystals of this compound suitable for X-ray diffraction has proven difficult. However, the crystal structure of a closely related derivative, methyl N-(4-nitrophenyl)carbamate , provides a valuable model for understanding the structural characteristics of this class of compounds. The study of this carbamate (B1207046), which is readily formed from the corresponding isocyanate, allows for a detailed examination of the molecular geometry and the non-covalent interactions that govern its crystal packing.

The crystal structure of methyl N-(4-nitrophenyl)carbamate was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the molecule crystallizes in the triclinic space group P1. researchgate.net In the crystalline state, the molecules are organized in a specific arrangement dictated by a network of intermolecular hydrogen bonds. The primary interaction involves N—H⋯O hydrogen bonds, which link adjacent molecules into chains. researchgate.net These chains are further interconnected by weaker C—H⋯O interactions, forming extended sheets within the crystal lattice. researchgate.net

The detailed crystallographic data for methyl N-(4-nitrophenyl)carbamate are presented in the interactive table below.

Crystal Data
Compound Methyl N-(4-nitrophenyl)carbamate
Chemical Formula C₈H₈N₂O₄
Molecular Weight 196.16
Crystal System Triclinic
Space Group P1
a (Å) 7.4269 (11)
b (Å) 8.1003 (12)
c (Å) 8.5376 (12)
α (°) 101.634 (2)
β (°) 97.914 (2)
γ (°) 116.660 (2)
Volume (ų) 434.04 (11)
Z 2
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 298
Key Intermolecular Interactions N—H⋯O, C—H⋯O hydrogen bonds
Reference researchgate.net

To gain a more quantitative understanding of the intermolecular interactions within the crystal lattice of this compound derivatives, Hirshfeld surface analysis is a powerful computational tool. This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting surface provides a visual and quantitative representation of all intermolecular contacts.

For nitrophenyl compounds, Hirshfeld surface analysis typically reveals the significant role of various weak interactions in stabilizing the crystal structure. A study on N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide showed that O⋯H/H⋯O interactions are the most significant contributors to the crystal packing, accounting for 40.1% of the total surface contacts. iucr.orgnih.gov This is followed by H⋯H (27.5%) and C⋯H/H⋯C (12.4%) interactions. iucr.orgnih.gov

The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. For derivatives of this compound, these red spots would be expected to correspond to the N—H⋯O hydrogen bonds involving the carbamate or urea (B33335) group and the nitro group.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a derivative like methyl N-(4-methyl-3-nitrophenyl)carbamate, the fingerprint plot would be expected to show distinct spikes corresponding to the prominent N—H⋯O and C—H⋯O interactions, as well as broader regions representing the more diffuse van der Waals contacts. A hypothetical breakdown of the contributions of various intermolecular contacts for a derivative of this compound, based on analyses of similar compounds, is presented in the table below.

Intermolecular Contact TypeExpected Contribution to Hirshfeld Surface
O···H / H···O ~30-40%
H···H ~25-35%
C···H / H···C ~10-20%
N···H / H···N ~1-5%
C···C ~1-5%
O···O <5%
N···O / O···N <5%

This quantitative mapping of intermolecular interactions through Hirshfeld surface analysis provides a deeper understanding of the forces that govern the crystal packing and, consequently, the macroscopic properties of these materials.

Computational Chemistry and Theoretical Modeling of 4 Methyl 3 Nitrophenyl Isocyanate

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

The precise three-dimensional arrangement of atoms in 4-methyl-3-nitrophenyl isocyanate is crucial for determining its physical and chemical properties. Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the most stable molecular geometry by finding the minimum energy state on the potential energy surface. nih.govmdpi.com

For aromatic isocyanates, the DFT method, particularly with the B3LYP hybrid functional, combined with basis sets like 6-311G* or 6-311++G(d,p), has proven effective for accurate geometry optimization. nanobioletters.comnih.gov These calculations can identify different stable conformers. For instance, in a study on the related isomer 2-methyl-3-nitrophenyl isocyanate, two stable conformers, cis and trans, were identified based on the orientation of the isocyanate group relative to the methyl group. nih.gov The trans conformer was found to be more stable by 3.954 kJ/mol. nih.gov A similar conformational analysis for this compound would be essential to identify its ground-state geometry and the relative energies of any existing conformers.

Table 1: Example of Conformational Energy Analysis (Data based on the analogous compound 2-methyl-3-nitrophenyl isocyanate)

ConformerRelative Energy (kJ/mol)Reference
Cis3.954 nih.gov
Trans0.000 (Most Stable) nih.gov

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, specific vibrational modes can be assigned to the observed absorption bands. nih.gov

For this compound, key vibrational modes can be predicted based on studies of similar molecules. nanobioletters.comnih.gov

Isocyanate Group (-NCO): A very strong and characteristic asymmetric stretching vibration is expected near 2280-2360 cm⁻¹. nanobioletters.comnih.gov The study on 2-methyl-3-nitrophenyl isocyanate noted an occasional doublet appearance of this peak, possibly due to torsional motion of the isocyanate moiety. nih.gov

Nitro Group (-NO₂): Asymmetric and symmetric stretching vibrations are anticipated. In related nitro-substituted aromatics, these bands appear around 1565 cm⁻¹ (asymmetric) and 1354 cm⁻¹ (symmetric). nanobioletters.com The non-coplanarity of the nitro group with the phenyl ring can influence the frequencies of these modes. nih.gov

Methyl Group (-CH₃): Symmetric stretching modes for the methyl group attached to a strained phenyl ring can occur at higher frequencies, near 2940 cm⁻¹. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound (Frequencies are based on data from analogous compounds)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Reference
Isocyanate (-NCO)Asymmetric Stretch2280 - 2360 nanobioletters.comnih.gov
Nitro (-NO₂)Asymmetric Stretch~1565 nanobioletters.comnih.gov
Nitro (-NO₂)Symmetric Stretch~1354 nanobioletters.comnih.gov
Methyl (-CH₃)Symmetric Stretch~2940 nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nanobioletters.comhakon-art.com

In a computational study of 4-nitrophenyl isocyanate, the HOMO and LUMO were found to be distributed over the entire molecule, with a calculated energy gap of 4.516 eV. nanobioletters.com This value suggests significant stability. nanobioletters.com Similar calculations for this compound would reveal how the addition of a methyl group and the change in substituent position affect its electronic structure and stability. The analysis of FMOs also helps in understanding electronic transitions, such as the π - π* and n - π* transitions, which are responsible for UV-visible absorption. libretexts.orgrsc.org The energy of these transitions corresponds to the energy required to excite an electron from a lower energy orbital (like HOMO) to a higher energy one (like LUMO). libretexts.org

Table 3: Illustrative Frontier Molecular Orbital Data (Data based on the analogous compound 4-nitrophenyl isocyanate)

ParameterCalculated Value (eV)Reference
HOMO Energy-7.65 nanobioletters.com
LUMO Energy-3.13 nanobioletters.com
HOMO-LUMO Gap (ΔE)4.52 nanobioletters.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nanobioletters.comresearchgate.net The MEP surface plots color-coded regions of electrostatic potential, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show:

High Negative Potential (Red): The oxygen atoms of the nitro (-NO₂) and isocyanate (-NCO) groups are expected to be the most electron-rich regions, making them sites for electrophilic interaction. nanobioletters.com

High Positive Potential (Blue): The regions around the hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential.

Intermediate Potential (Green/Yellow): The aromatic ring itself would show a distribution of potential, influenced by the electron-withdrawing effects of the nitro and isocyanate groups and the electron-donating effect of the methyl group. mdpi.com

This detailed mapping helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. nanobioletters.com

Mechanistic Investigations of Isocyanate Reactions via Computational Pathways

Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions involving isocyanates. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. ufl.edunih.gov DFT calculations are widely used to study reaction energetics and kinetics. researchgate.netmdpi.com

For instance, the reaction of isocyanates with alcohols to form urethanes can proceed through different mechanistic pathways, such as concerted or stepwise addition. researchgate.net Computational studies can calculate the activation energy barriers for each proposed path, determining which is kinetically favored. researchgate.net Similarly, the mechanisms of other reactions, like cycloadditions or gas-phase degradation, can be explored. nih.govmdpi.com A study on methyl isocyanate degradation showed that bimolecular reactions with radicals are more favorable than thermal dissociation. nih.gov Applying these computational approaches to this compound would allow for the detailed investigation of its specific reaction mechanisms, providing insights that are crucial for controlling reaction outcomes and designing new synthetic routes. chemrxiv.org

Theoretical Prediction of Chemical Reactivity Descriptors

Beyond FMO analysis, DFT provides a framework for calculating a range of chemical reactivity descriptors that quantify a molecule's reactive tendencies. hakon-art.comresearchgate.nettaylorfrancis.com These descriptors offer a more nuanced understanding of chemical behavior than simple FMO analysis alone. osti.gov

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. hakon-art.com

Global Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive. hakon-art.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. hakon-art.com By calculating these descriptors for this compound, its reactivity can be compared quantitatively with other compounds, helping to predict its behavior in various chemical environments.

Table 4: Key Chemical Reactivity Descriptors (Definitions and significance based on established theory)

DescriptorFormula (using HOMO/LUMO energies)SignificanceReference
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency hakon-art.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer hakon-art.com
Global Softness (S)1 / (2η)Measure of polarizability and reactivity hakon-art.com
Electrophilicity Index (ω)μ² / (2η)Global electrophilic nature of the molecule hakon-art.com

Academic Applications in Chemical Synthesis, Medicinal Chemistry, and Materials Research

Utility as a Precursor in Pharmaceutical Synthesis and Drug Design Research

In the realm of medicinal chemistry, 4-Methyl-3-nitrophenyl isocyanate serves as a crucial precursor for the synthesis of a variety of pharmacologically active molecules. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. These functional groups are prevalent in many drug structures.

Research has shown that related nitrophenyl isocyanates are used as reactants to create complex organic molecules. For instance, 4-Nitrophenyl isocyanate is a key component in the synthesis of derivatives like 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide and various urea-functionalized compounds. This highlights the potential of this compound to be used in a similar capacity to generate novel molecular scaffolds for drug discovery programs. The presence of the methyl and nitro groups on the phenyl ring can also be exploited to fine-tune the electronic and steric properties of the final drug candidate, potentially influencing its binding affinity and pharmacokinetic profile. The nitro group, in particular, can be a site for further chemical modification, such as reduction to an amine, which opens up another avenue for diversification of the molecular structure.

The synthesis of various isocyanates, including those derived from amino acids like L-lysine, is of significant interest for creating biomedical polyurethanes used in drug delivery systems and as implant materials. This underscores the broader importance of isocyanates as a class of compounds in pharmaceutical research and development.

Employment as a Synthetic Synthon for Diverse Organic Molecules

In the context of retrosynthetic analysis, this compound can be considered a versatile synthetic synthon.

Environmental Chemistry and Ecotoxicological Research of Aromatic Isocyanates

Environmental Fate and Transport Mechanisms of Isocyanates

The environmental journey of an aromatic isocyanate is dictated by a series of chemical and physical processes that determine its persistence, mobility, and potential for exposure. The reactivity of the isocyanate group is a primary driver of its environmental fate, leading to rapid transformation in the presence of nucleophiles like water.

Hydrolytic Degradation Kinetics and Product Characterization

The reaction with water, or hydrolysis, is a critical degradation pathway for isocyanates in aquatic environments. This process significantly reduces the concentration of the parent isocyanate, transforming it into other compounds.

The hydrolysis of an aromatic isocyanate is a multi-step process. The isocyanate group first reacts with water to form an unstable carbamic acid intermediate, which then rapidly decomposes to yield a primary amine and carbon dioxide. wikipedia.org The resulting aromatic amine is typically more stable than the parent isocyanate but can be more persistent in the environment. Furthermore, this newly formed primary amine is highly reactive toward any remaining isocyanate, leading to the formation of a stable, often insoluble, substituted urea (B33335). wikipedia.orgresearchgate.net

The kinetics of this degradation can be complex. Studies on analogous aromatic diisocyanates, such as 4,4'-Methylenediphenyl diisocyanate (MDI), show that the reaction proceeds in distinct steps, converting one isocyanate group at a time. researchgate.net The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis, and the uncatalyzed reaction is believed to involve two water molecules: one acting as a nucleophile and the other as a general base catalyst. rsc.org The degradation rate is influenced by factors such as pH, temperature, and the presence of catalysts. For MDI in a homogeneous aqueous solution, pseudo-first-order rate constants have been determined, highlighting the dependency on environmental conditions. researchgate.net

Table 1: Products of Aromatic Isocyanate Hydrolysis

Reactant Intermediate Product Final Products
Aromatic Isocyanate (Ar-NCO) + Water (H₂O) Carbamic Acid (Ar-NH-COOH) Primary Aromatic Amine (Ar-NH₂) + Carbon Dioxide (CO₂)
Primary Aromatic Amine (Ar-NH₂) + Aromatic Isocyanate (Ar-NCO) - Substituted Urea (Ar-NH-CO-NH-Ar)

This interactive table summarizes the general reaction pathway for the hydrolysis of aromatic isocyanates.

Sorption Behavior in Aquatic and Soil Environments

Sorption, the process by which a chemical binds to solid particles, is a key factor controlling the mobility and bioavailability of aromatic isocyanates in soil and aquatic systems. The extent and mechanism of sorption are governed by the properties of both the chemical and the sorbent material (e.g., soil organic matter, clay minerals). mdpi.com

The sorption of organic compounds in soil can occur through several mechanisms, including inner- and outer-sphere adsorption and precipitation onto mineral surfaces. mdpi.com For a molecule like 4-Methyl-3-nitrophenyl isocyanate, its aromatic structure suggests a tendency for hydrophobic interactions with soil organic matter. At the same time, the polar nitro (–NO₂) and highly reactive isocyanate (–NCO) groups can interact with charged mineral surfaces and functional groups on organic matter.

Table 2: Factors Influencing the Sorption of Aromatic Isocyanates

Factor Category Specific Factor Influence on Sorption
Sorbent Properties Organic Matter Content Increases sorption via hydrophobic interactions.
Clay Content & Type Provides surface area and charged sites for adsorption.
Surface Functional Groups Can react directly with the isocyanate group (chemisorption).
pH Affects surface charge of minerals and speciation of the chemical.
Isocyanate Properties Aromatic Structure Promotes hydrophobic interactions.
Polarity (e.g., Nitro group) Can engage in polar interactions with mineral surfaces.
Reactivity of -NCO group Can lead to covalent bonding with surface groups.

This interactive table outlines the key factors that control the sorption of aromatic isocyanates in soil and aquatic environments.

Atmospheric Photo-oxidation and Deposition Processes

Once released into the atmosphere, aromatic isocyanates are subject to various transformation and removal processes. The primary atmospheric degradation pathway for many volatile organic compounds is photo-oxidation, initiated mainly by reaction with hydroxyl (OH) radicals during the day. mdpi.com For nitroaromatic compounds, direct photolysis (degradation by sunlight) can also be a significant process. mdpi.commdpi.com

The photo-oxidation of this compound is expected to produce a range of semivolatile organic compounds, potentially leading to the formation of secondary organic aerosol (SOA). mdpi.com The atmospheric lifetime of the compound will be determined by the rate of these oxidation reactions.

Removal from the atmosphere occurs through deposition processes, which can be categorized as wet deposition (scavenging by rain, snow, or fog) and dry deposition (direct settling or absorption onto surfaces). mdpi.com The efficiency of these processes depends on the compound's physical state (gas vs. particle-bound) and meteorological conditions. Compounds with lower volatility or those that adsorb onto existing atmospheric particles are more likely to be removed by dry and wet particle deposition. nih.govrutgers.edu Studies on the deposition of other aromatic compounds, like polycyclic aromatic hydrocarbons (PAHs), show significant spatial and seasonal variability in deposition fluxes, often linked to emission sources and weather patterns. rutgers.edunih.gov

Table 3: Atmospheric Fate Processes for Aromatic Isocyanates

Process Description Key Factors
Transformation
Photo-oxidation Reaction with atmospheric oxidants, primarily OH radicals. Sunlight intensity, concentration of oxidants (OH, O₃, NO₃).
Photolysis Direct degradation by absorption of solar radiation. Light absorption properties of the molecule.
Removal
Wet Deposition Removal from the atmosphere by precipitation. Solubility, association with particles, precipitation rate.
Dry Deposition Gravitational settling of particles and gas absorption to surfaces. Particle size, atmospheric turbulence, surface characteristics.

This interactive table summarizes the key transformation and removal processes for aromatic isocyanates in the atmosphere.

Research on Green Chemical Processes and Waste Minimization in Isocyanate Chemistry

The traditional synthesis of isocyanates relies on phosgene (B1210022), an extremely toxic chemical. This has driven significant research into developing safer, more sustainable alternatives that align with the principles of green chemistry. rsc.orgresearchgate.net

Development of Sustainable Synthesis Routes

The primary goal of green synthesis routes for isocyanates is the elimination of phosgene. researchgate.net Several non-phosgene pathways have been developed, offering significant environmental and safety advantages.

One of the most promising industrial non-phosgene processes involves a two-step method: the synthesis of a carbamate (B1207046) precursor followed by its thermal decomposition (cracking) to yield the isocyanate and an alcohol, which can often be recycled. acs.org The carbamate can be synthesized from nitro or amino compounds using various carbonyl sources, such as dimethyl carbonate (DMC) or even urea, which is cost-effective and generates benign byproducts like ammonia. acs.org

Other sustainable routes include:

Reductive Carbonylation: Aryl isocyanates can be synthesized directly from the corresponding nitro-aromatic compounds (like 4-methyl-3-nitroaniline, derived from the parent compound) through catalytic carbonylation. wikipedia.org This route is highly atom-economical.

Rearrangement Reactions: Several classic organic reactions that produce an isocyanate intermediate, such as the Curtius, Hofmann, and Lossen rearrangements, are being explored as greener alternatives. wikipedia.orglibretexts.org These methods avoid phosgene but may involve other hazardous reagents or intermediates like azides.

Beyond synthesizing isocyanates more safely, another green chemistry approach is to develop non-isocyanate polyurethanes (NIPUs). These materials are created through pathways that avoid isocyanates altogether, for example, by reacting cyclic carbonates with amines. kit.eduresearchgate.net

Table 4: Comparison of Isocyanate Synthesis Routes

Synthesis Route Starting Materials Key Reagents/Conditions Advantages Disadvantages
Phosgenation (Traditional) Primary Amine Phosgene (COCl₂) High yield, well-established Extremely toxic reagent, corrosive HCl byproduct. researchgate.net
Carbamate Decomposition Amine/Nitro Compound, Alcohol Dimethyl Carbonate, Urea, CO Phosgene-free, potential for byproduct recycling. acs.org Requires two steps, high temperatures for thermal cracking.
Reductive Carbonylation Nitro Compound Carbon Monoxide (CO), Catalyst (e.g., Palladium) Phosgene-free, high atom economy. wikipedia.org Requires high pressure and catalyst systems.
Curtius Rearrangement Carboxylic Acid Azides Phosgene-free. libretexts.org Uses potentially explosive azide (B81097) intermediates.

This interactive table compares the traditional phosgene-based synthesis of isocyanates with more sustainable, non-phosgene alternatives.

Monitoring and Assessment of Isocyanate Emissions in Research Laboratories

Given their high reactivity and potential health effects, rigorous monitoring of isocyanate emissions is essential in research laboratories where these compounds are handled. The goal is to ensure that personal exposure is minimized and that engineering controls are effective.

A comprehensive monitoring strategy involves several components:

Risk Assessment: An initial evaluation of all procedures involving isocyanates to identify potential emission sources and exposure pathways (inhalation, dermal). sysco-env.co.uk

Air Sampling: This is the most common monitoring technique. It can be conducted using static samplers to assess ambient lab concentrations or personal samplers placed in the breathing zone of the researcher. Due to the high reactivity of isocyanates, they must be stabilized immediately upon collection. This is typically achieved by drawing air through an impinger solution or a treated filter containing a derivatizing agent, such as tryptamine or 1-(2-methoxyphenyl)piperazine (1-2MP). nih.goviom-world.org

Sample Analysis: The stable urea derivatives formed during sampling are then analyzed, most commonly using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence or ultraviolet (UV) detector. nih.govresearchgate.net This provides high sensitivity and specificity for quantifying the isocyanate concentration in the original air sample. Standardized procedures like NIOSH Method 5522 provide detailed guidance for this process. nih.govosha.gov

Surface and Dermal Sampling: Wipe sampling of surfaces can assess contamination, while skin pads or hand washes can be used to evaluate potential dermal exposure. sysco-env.co.uk

Regular monitoring helps to verify the effectiveness of fume hoods, assess the integrity of glove boxes, and refine safe handling protocols to keep exposure as low as reasonably practicable. envirocare.org

Table 5: Overview of Isocyanate Air Monitoring Methods

Method Component Description Examples
Sampling Media Device to collect and stabilize airborne isocyanates. Impinger with a derivatizing solution; Filter treated with a derivatizing agent.
Derivatizing Agent Reagent that reacts with the isocyanate to form a stable derivative. Tryptamine, 1-(2-methoxyphenyl)piperazine (1-2MP). nih.goviom-world.org
Analytical Technique Instrumental method used to separate and quantify the derivative. High-Performance Liquid Chromatography (HPLC). researchgate.net
Detection Method Detector coupled with HPLC for sensitive measurement. Fluorescence Detector (FLD), Ultraviolet (UV) Detector. nih.gov

This interactive table outlines the key components of analytical methods used for monitoring isocyanate emissions in a laboratory setting.

Q & A

Q. What are the recommended methods for synthesizing 4-methyl-3-nitrophenyl isocyanate derivatives, and how can their structures be validated?

  • Methodological Answer : The synthesis of nitro-substituted isocyanates, such as sulfonyl isocyanate derivatives, often involves reacting sulfonamides with phosgene in the presence of butyl isocyanate under controlled conditions. For example, 4-chloro-3-nitrobenzenesulfonyl isocyanate was synthesized by reacting the sulfonamide with phosgene and butyl isocyanate, followed by distillation to yield a yellow oil (66% yield). To simplify characterization, derivatives like methyl carbamate can be prepared via reaction with methanol. Structural validation relies on elemental analysis, infrared spectroscopy (IR) for detecting carbamate/sulfonyl groups, and NMR spectroscopy to confirm molecular frameworks .

Q. How should this compound be stored to ensure stability, and what decomposition risks exist?

  • Methodological Answer : Nitro-substituted isocyanates are moisture-sensitive and thermally labile. Storage at 0–6°C in airtight containers is recommended to minimize hydrolysis and degradation. Decomposition risks include exothermic reactions with water or amines, which can generate urea derivatives. Stability assessments should involve periodic HPLC or GC analysis to detect unreacted isocyanate and degradation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : FTIR spectroscopy is critical for identifying the isocyanate (–NCO) stretch (~2270 cm⁻¹) and nitro (–NO₂) groups (~1520–1350 cm⁻¹). NMR spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, methyl carbamate derivatives show distinct carbonyl (C=O) signals at ~170 ppm in ¹³C NMR. UV-Vis spectroscopy can monitor reaction progress if chromophores (e.g., nitro groups) are present .

Advanced Research Questions

Q. How do indirect GC methods compare to direct HPLC for quantifying this compound in complex matrices?

  • Methodological Answer : Indirect GC methods (e.g., derivatization with n-dibutylamine, n-DBA) stabilize reactive isocyanates, enabling quantitation of unreacted n-DBA. This avoids thermal decomposition risks during direct GC injection. HPLC (e.g., reversed-phase with UV detection) is preferred for polar derivatives but requires optimized mobile phases to resolve nitro-substituted byproducts. Indirect methods are advantageous for multi-isocyanate systems, as they standardize analysis parameters across compounds .

Q. What kinetic parameters govern the reaction of this compound with alcohols, and how can microreactors improve accuracy?

  • Methodological Answer : The reaction follows second-order kinetics, with activation energies (Eₐ) influenced by solvent polarity and alcohol structure. For phenyl isocyanate analogs, Eₐ ranges from 30–52 kJ mol⁻¹ for primary/secondary alcohols. Microreactor systems enable precise control of temperature and reagent mixing, reducing side reactions. Real-time FTIR or inline GC monitoring in microreactors improves rate constant determination accuracy, particularly for thermally sensitive nitro derivatives .

Q. What are the thermal decomposition pathways of this compound under pyrolysis conditions?

  • Methodological Answer : Pyrolysis at >250°C generates CO, NOₓ , and aromatic intermediates via cleavage of the –NCO group and nitro reduction. Computational modeling (e.g., density functional theory) predicts intermediates like methyl nitrile and nitrophenol derivatives. Experimental validation involves closed-reactor pyrolysis coupled with GC-MS to profile volatile species. Sensitivity analysis identifies dominant pathways, such as H-abstraction from the methyl group .

Q. How can biomarkers be used to assess occupational exposure to this compound in research settings?

  • Methodological Answer : Immunoassays (e.g., ELISA) detect isocyanate-specific IgE/IgG in serum, linking exposure to immune sensitization. Urinary metabolites (e.g., nitro-phenyl conjugates) are quantified via LC-MS/MS after derivatization with glutathione or cysteine. Method validation requires spiked matrix samples to assess recovery rates and cross-reactivity with structurally similar isocyanates .

Q. How does the nitro group in this compound influence its reactivity in polymer grafting applications?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the –NCO group, accelerating reactions with nucleophiles (e.g., amines, hydroxyls). In polyurethane grafting, this increases crosslinking density but may reduce thermal stability due to nitro group decomposition. TGA and DSC assess thermal resistance, while elemental analysis quantifies grafting efficiency (e.g., sulfur content in sulfonamide-grafted polymers) .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research FocusKey Evidence References
Synthesis Derivatization, storageMicroreactor kinetics
Analysis GC, HPLC, spectroscopyBiomarker LC-MS/MS, pyrolysis GC-MS
Stability Temperature, moisture controlThermal decomposition modeling
Applications Polymer graftingImmunoassay development

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.